N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Description
The compound “N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with the molecular formula C22H22FN3O . It has an average mass of 363.428 Da and a monoisotopic mass of 363.174683 Da .
Molecular Structure Analysis
The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 4 freely rotating bonds .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 599.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . Its enthalpy of vaporization is 89.2±3.0 kJ/mol, and it has a flash point of 316.3±30.1 °C . The compound’s index of refraction is 1.656, and its molar refractivity is 106.4±0.3 cm3 .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that derivatives containing the N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl) moiety show promising antimicrobial and antifungal activities. For example, compounds synthesized from this chemical structure have been evaluated for their efficacy against a range of microorganisms and have demonstrated good to excellent inhibitory activity. This suggests potential applications in developing new antimicrobial agents to address antibiotic resistance issues (Patel & Patel, 2010).
Antitumor Properties
Certain carboxamide derivatives incorporating the N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl) structure have shown potent cytotoxicity against tumor cells. This has opened avenues for the exploration of these compounds as potential anticancer agents. The specificity of their action against certain cancer cell lines further emphasizes the importance of this chemical structure in cancer research (Deady et al., 2005).
Neuroinflammation Imaging
Fluorine-18 labeled derivatives of this compound have been developed for positron emission tomography (PET) imaging of neuroinflammation markers such as the colony-stimulating factor 1 receptor (CSF1R). Such imaging agents are crucial for studying neuroinflammatory processes in vivo, contributing to our understanding of neurodegenerative diseases, and monitoring therapeutic interventions (Horti et al., 2019).
Serotonin Receptor Antagonism
The specific structural attributes of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide derivatives make them potent and selective antagonists of the NK1 (neurokinin 1) receptor. This is significant for the development of new treatments for psychiatric disorders, such as depression and anxiety, which may involve dysregulation of the serotonin system (Di Fabio et al., 2009).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O/c1-29-15-17-30(18-16-29)25(22-11-13-24(27)14-12-22)19-28-26(31)23-9-7-21(8-10-23)20-5-3-2-4-6-20/h2-14,25H,15-19H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNQUAPIFCNNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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